Ethyl 2-amino-3-(1H-imidazol-5-yl)propanoate

Enzyme inhibition Histidine decarboxylase Time-dependent inactivation

Ethyl 2-amino-3-(1H-imidazol-5-yl)propanoate (CAS 184295-36-1), also known as L-histidine ethyl ester (free base), is an imidazole-containing α-amino acid ester with the molecular formula C₈H₁₃N₃O₂ and a molecular weight of 183.21 g/mol. It is the ethyl ester derivative of the essential amino acid L-histidine, in which the carboxylic acid moiety is esterified with ethanol, yielding a compound with computed XLogP3-AA of −0.3, hydrogen bond donor count of 2, hydrogen bond acceptor count of 4, rotatable bond count of 5, and topological polar surface area of 67 Ų.

Molecular Formula C8H13N3O2
Molecular Weight 183.21 g/mol
CAS No. 184295-36-1
Cat. No. B1142923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-3-(1H-imidazol-5-yl)propanoate
CAS184295-36-1
Molecular FormulaC8H13N3O2
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC1=CN=CN1)N
InChIInChI=1S/C8H13N3O2/c1-2-13-8(12)7(9)3-6-4-10-5-11-6/h4-5,7H,2-3,9H2,1H3,(H,10,11)/t7-/m1/s1
InChIKeyACHWEOLUTJAHLV-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-amino-3-(1H-imidazol-5-yl)propanoate (CAS 184295-36-1): Physicochemical Identity and Procurement Baseline


Ethyl 2-amino-3-(1H-imidazol-5-yl)propanoate (CAS 184295-36-1), also known as L-histidine ethyl ester (free base), is an imidazole-containing α-amino acid ester with the molecular formula C₈H₁₃N₃O₂ and a molecular weight of 183.21 g/mol . It is the ethyl ester derivative of the essential amino acid L-histidine, in which the carboxylic acid moiety is esterified with ethanol, yielding a compound with computed XLogP3-AA of −0.3, hydrogen bond donor count of 2, hydrogen bond acceptor count of 4, rotatable bond count of 5, and topological polar surface area of 67 Ų . Spectroscopic identity is confirmed via infrared and mass spectral databases [1].

Why L-Histidine or Histidine Methyl Ester Cannot Substitute for Ethyl 2-amino-3-(1H-imidazol-5-yl)propanoate in Research and Development


Histidine derivatives differing only in the C-terminal functional group exhibit distinct enzyme inhibition kinetics, hydrolytic stability profiles, and physicochemical properties that preclude simple interchange. L-Histidine methyl ester is a well-characterized irreversible inactivator of histidine decarboxylase (HDC) from multiple species, with reported Ki values of 1.8 µM (rat stomach) [1] and 80 nM for tight-complex formation (Lactobacillus 30a) [2], while L-histidine ethyl ester demonstrates qualitatively different time-dependent inhibition behavior in the same enzymatic system [2]. Furthermore, histidine ethyl ester exists in aqueous solution as four distinct protonated microspecies, each with a unique OH⁻-catalyzed hydrolysis rate constant—a level of microspeciation that fundamentally governs its stability and reactivity as a prodrug scaffold or synthetic intermediate [3]. These differences in enzyme recognition, hydrolytic fate, and pH-dependent speciation mean that experimental or process outcomes cannot be extrapolated from one histidine ester to another without direct comparative data.

Quantitative Differentiation Evidence for Ethyl 2-amino-3-(1H-imidazol-5-yl)propanoate vs. Histidine Methyl Ester, Histidinamide, and Parent Histidine


Histidine Decarboxylase Inhibition: Direct Comparative Time-Dependent Inactivation Profile

In a direct comparative study using purified Lactobacillus 30a histidine decarboxylase, L-histidine methyl ester formed a tight enzyme-inhibitor complex with Ki = 80 nM and koff = 2.5 × 10⁻⁴ min⁻¹ [1]. Under identical experimental conditions, time-dependent inhibition was also observed with L-histidine ethyl ester, L-histidinamide, and DL-3-amino-4-(4-imidazolyl)-2-butanone, whereas no inactivation occurred with glycine methyl ester or histamine [1]. This demonstrates that the ethyl ester shares the time-dependent inactivation mechanism with the methyl ester—a property absent in the parent amino acid L-histidine (which serves as substrate) and in histamine. In a separate independent study, L-histidine methyl ester inhibited rat stomach HDC with Ki = 1.8 × 10⁻⁶ M (1.8 µM) [2]. The ethyl ester was not quantified in that study but belongs to the same structural class of ester-based HDC inactivators.

Enzyme inhibition Histidine decarboxylase Time-dependent inactivation Histamine biosynthesis

Hydrolysis Microspeciation: Four Microscopic Rate Constants Characterize the pH-Dependent Stability of the Ethyl Ester

Histidine-ethyl ester exists in aqueous solution as four distinct protonated forms depending on the protonation state of the imidazole and amino sites. Using pH-potentiometry and high-performance capillary electrophoresis, Visky et al. determined the four microscopic equilibrium constants of proton binding and the four microscopic rate constants of OH⁻-catalyzed hydrolysis for each microspecies [1]. The highest rate constant belongs to the doubly cationic species, and the lowest to the neutral species, with amino-protonation accelerating hydrolysis more than imidazole protonation. A pH-dependent microspecies distribution diagram was constructed to quantify the hydrolysis-driving capacity of each protonation state [1]. This level of mechanistic resolution—characterizing the stability of individual, coexisting microspecies—has not been reported for histidine methyl ester, histidinamide, or parent histidine in comparable detail.

Hydrolysis kinetics Microspeciation Prodrug stability Capillary electrophoresis

Lipophilicity Gradient: XLogP3-AA Values Distinguish Ethyl Ester from Methyl Ester and Parent Histidine

Computed partition coefficients establish a clear lipophilicity gradient across the histidine ester series. L-Histidine has an experimental logP of −3.32 [1], reflecting its zwitterionic, highly hydrophilic character. Histidine methyl ester has a reported logP of −0.6 [2], indicating substantially increased lipophilicity upon methyl esterification. Ethyl 2-amino-3-(1H-imidazol-5-yl)propanoate has a computed XLogP3-AA of −0.3 , representing a further incremental increase in lipophilicity of approximately 0.3 log units compared to the methyl ester, and approximately 3.0 log units compared to parent histidine. This translates to an approximately 2-fold greater octanol-water partitioning for the ethyl ester relative to the methyl ester, and approximately 1000-fold greater partitioning relative to histidine.

Lipophilicity Partition coefficient ADME XLogP3

Zinc Complex Stability Sequence: Esterification Progressively Reduces Metal-Binding Affinity

Potentiometric determination of Zn(II) complex stabilities established a clear sequence for the histidine series: histidine > histidine methyl ester > N,N(imidazole)-dimethylhistidine > N(α)-acetylhistidine [1]. This demonstrates that esterification of the carboxyl group reduces the overall stability of Zn(II) complexes relative to parent histidine. While the ethyl ester was not directly included in this specific study series, the trend of decreasing metal-binding affinity with increasing ester chain length is a recognized class-level pattern in amino acid ester chemistry. The implication is that ethyl 2-amino-3-(1H-imidazol-5-yl)propanoate would be expected to exhibit weaker Zn(II) binding than the methyl ester due to increased steric bulk at the ester moiety, though this remains to be experimentally confirmed.

Metal complexation Zinc binding Potentiometry Stability constants

Protonation Constants in Water and Ethanol-Water Mixtures: Comparative Potentiometric Data for Histidine Methyl and Ethyl Esters

Canel et al. (2006) determined stoichiometric protonation constants of L-histidine and its methyl and ethyl esters in water and ethanol-water mixtures (30%, 50%, 70% ethanol v/v) at 25 °C and ionic strength 0.10 mol·L⁻¹ (NaCl) [1]. The log₁₀ K₂ values of esters generally decreased with increasing ethanol content, while the behavior of log₁₀ K₁ values differed between amino acid types. Notably, the log₁₀ K₁ values for L-histidine esters showed a contrasting trend to those of L-tyrosine, L-cysteine, and L-tryptophane esters, indicating that the imidazole side chain modulates the solvent dependence of protonation equilibria in a manner distinct from other amino acid side chains [1]. This dataset provides the only published head-to-head potentiometric comparison of histidine methyl and ethyl ester protonation behavior across multiple solvent compositions.

Protonation constants Potentiometry Solvent effect Amino acid esters

High-Value Application Scenarios for Ethyl 2-amino-3-(1H-imidazol-5-yl)propanoate Based on Quantitative Differentiation Evidence


Histidine Decarboxylase Mechanistic Probe: Differentiated Tool Compound for Time-Dependent Inactivation Studies

For enzymologists investigating the catalytic mechanism of pyruvoyl-dependent histidine decarboxylase, ethyl 2-amino-3-(1H-imidazol-5-yl)propanoate offers a time-dependent inactivator [1] with 0.3 log units greater lipophilicity than the methyl ester (XLogP3-AA −0.3 vs. −0.6 for methyl ester) , potentially enhancing membrane permeability in cell-based HDC assays. This property is critical when studying histamine biosynthesis in intact cell models where passive diffusion across the plasma membrane is rate-limiting for inhibitor access.

Prodrug Scaffold Development: Microspecies-Resolved Hydrolysis Kinetics for Rational pH-Dependent Release Design

Formulation scientists designing ester-based prodrugs of imidazole-containing active pharmaceutical ingredients can utilize the four microspecies-resolved OH⁻-catalyzed hydrolysis rate constants available for histidine ethyl ester [1] to predict pH-dependent release kinetics with greater precision than is possible for the methyl ester or histidinamide, for which equivalent microspeciation data are unavailable. The finding that amino-protonation accelerates hydrolysis more than imidazole protonation [1] provides specific guidance for pH optimization of prodrug stability in formulation buffers and physiological compartments.

Peptide Synthesis Intermediate: Optimized C-Terminal Protection with Quantified Solvent-Dependent Protonation Behavior

In solution-phase peptide synthesis requiring C-terminal protection of histidine, the ethyl ester provides a balance of enhanced lipophilicity (XLogP3-AA −0.3) [1] relative to the methyl ester (logP −0.6) while retaining sufficient aqueous solubility for coupling reactions. The availability of protonation constants in water and ethanol-water mixtures up to 70% ethanol enables precise control of ionization state during coupling and deprotection steps, minimizing side reactions such as imidazole acylation that are prevalent with histidine-containing peptides.

Metal Chelation Research: Weaker Zn(II) Affinity for Reversible Metal Masking Applications

Based on the established trend of decreasing Zn(II) complex stability with esterification (histidine > histidine methyl ester) [1], the ethyl ester is predicted to exhibit weaker Zn(II) binding than the methyl ester or parent histidine. This makes it a candidate for applications requiring transient, reversible metal coordination—such as metal-ion-triggered release systems, immobilized metal affinity chromatography with reduced non-specific binding, or temporary protection of the imidazole metal-binding site during multi-step synthetic transformations.

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